4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H8F5NO2S and a molecular weight of 337.27 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,4,5,6-pentafluoroaniline under suitable conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction:
Scientific Research Applications
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Sulfonamides are known for their antibacterial properties and are used in the development of antibiotics.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Analytical Chemistry: It can serve as a reagent in various analytical techniques, including chromatography and spectroscopy.
Mechanism of Action
Comparison with Similar Compounds
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide can be compared with other sulfonamides, such as:
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfamide: This compound has a similar structure but differs in the presence of a sulfamide group instead of a sulfonamide group.
2,3,4,5,6-pentafluorophenylacetyl chloride: This compound is used as a reagent in organic synthesis and has similar fluorinated phenyl groups.
2,3,4,5,6-pentafluorobenzyl bromide: Another fluorinated compound used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Properties
CAS No. |
118841-85-3 |
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Molecular Formula |
C13H8F5NO2S |
Molecular Weight |
337.27 g/mol |
IUPAC Name |
4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8F5NO2S/c1-6-2-4-7(5-3-6)22(20,21)19-13-11(17)9(15)8(14)10(16)12(13)18/h2-5,19H,1H3 |
InChI Key |
LEEPUQTWJJTHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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